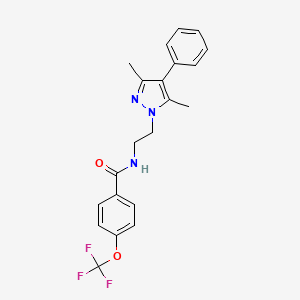

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide, also known as TFB-TDP, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. TFB-TDP is a selective inhibitor of the protein-protein interaction between TDP-43 and hnRNP A1, which are two RNA-binding proteins involved in RNA metabolism and splicing. TDP-43 is also implicated in the pathogenesis of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).

Applications De Recherche Scientifique

Synthetic Methodology and Chemical Behavior

Unexpected Reaction Mechanisms : A study by Ledenyova et al. (2018) investigated the reaction mechanisms of related pyrazolo[5,1-c][1,2,4]triazine derivatives, revealing a complex process involving ANRORC rearrangement and N-formylation, highlighting the intricate chemical behavior of pyrazole derivatives (Ledenyova et al., 2018).

Microwave-Assisted Synthesis : Research by El‐Borai et al. (2013) explored microwave-assisted synthesis of pyrazolopyridines, demonstrating efficient methods for creating compounds with antioxidant, antitumor, and antimicrobial activities, indicating the versatility of pyrazole derivatives in synthesizing biologically active molecules (El‐Borai et al., 2013).

Biological Evaluation and Potential Applications

Biological Activity Screening : Saeed et al. (2015) and Saeed et al. (2020) explored the synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, assessing their potential in inhibiting human recombinant alkaline phosphatase and ecto-5′-nucleotidases. These compounds demonstrated varying degrees of biological activity, underscoring the therapeutic potential of benzamide derivatives in medicinal chemistry (Saeed et al., 2015; Saeed et al., 2020).

Antiviral Activities : A study by Hebishy et al. (2020) introduced a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiviral activities against bird flu influenza (H5N1), suggesting a potential application in developing antiviral drugs (Hebishy et al., 2020).

Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives were synthesized by Rahmouni et al. (2016), evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showcased promising results, indicating their potential use as therapeutic agents in cancer and inflammation treatments (Rahmouni et al., 2016).

Materials Science Applications

- Conductive Polyamides for Sensing : Abdel-Rahman et al. (2023) synthesized conductive aromatic polyamides incorporating pyrazole derivatives, applied in methotrexate anticancer drug sensing. This demonstrates the application of such compounds in developing sensitive materials for biomedical diagnostics (Abdel-Rahman et al., 2023).

Propriétés

IUPAC Name |

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3O2/c1-14-19(16-6-4-3-5-7-16)15(2)27(26-14)13-12-25-20(28)17-8-10-18(11-9-17)29-21(22,23)24/h3-11H,12-13H2,1-2H3,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDCAXSIAHFPKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2406662.png)

![5-(benzo[d][1,3]dioxol-5-yl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2406663.png)

![3-Chloro-N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2406666.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2406670.png)

![methyl 3-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate](/img/structure/B2406673.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)propanamide](/img/structure/B2406678.png)

![2-Chloro-1-[2-[5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone](/img/structure/B2406683.png)

![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2406684.png)